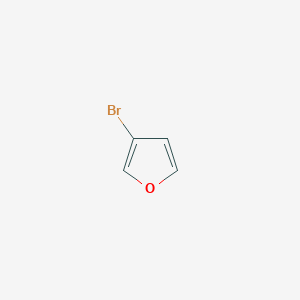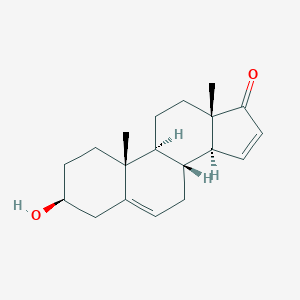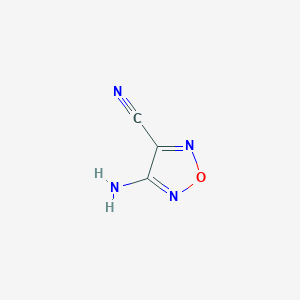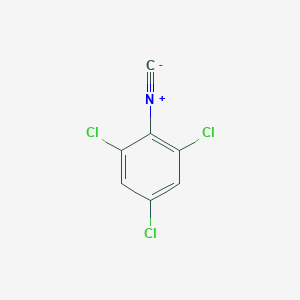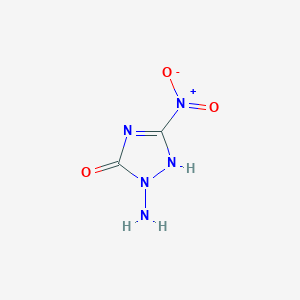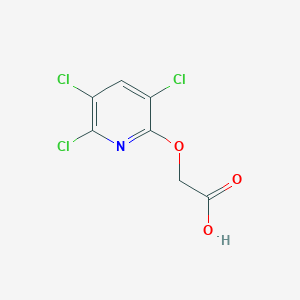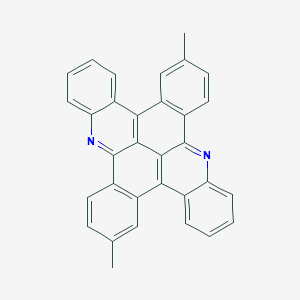
4-Chloro-6-hydroxyquinoline
Vue d'ensemble
Description
4-Chloro-6-hydroxyquinoline (4-Cl-6-HQ) is an organic compound that has been used in a variety of scientific applications. It is a white solid with a melting point of 217-218°C and a molecular weight of 183.5 g/mol. 4-Cl-6-HQ is a quinoline derivative and is a member of the quinoline family of compounds. It is an important intermediate in the synthesis of a variety of other compounds, and has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a corrosion inhibitor, a reagent for the determination of metals, and a stabilizer for rubber and plastic products. Additionally, 4-Cl-6-HQ has been studied for its potential applications in the biomedical field, including its potential use as an antimicrobial agent, an antioxidant, and an anti-inflammatory drug.
Applications De Recherche Scientifique
Voici une analyse des applications de la recherche scientifique de « 4-Chloro-6-hydroxyquinoline », basée sur les informations disponibles pour les dérivés de l’hydroxyquinoline :
Activité antifongique
Les dérivés de l’hydroxyquinoline, y compris ceux avec des substitutions chloro, ont montré une activité antifongique contre divers champignons tels que Aspergillus niger et Trichophyton mentagrophytes .
Détection des ions métalliques
En raison de leur capacité chélatante, les dérivés de l’hydroxyquinoline sont utilisés dans la détection fluorescente d’ions métalliques biologiquement et environnementalement importants tels que Al3+ et Zn2+ .
Applications analytiques
Ces composés sont appliqués en chimie analytique à des fins telles que les techniques de séparation en raison de leur excellente réactivité avec les cations métalliques .
Applications pharmacologiques
Les dérivés de l’hydroxyquinoline ont une large gamme d’applications pharmacologiques, notamment comme chélateurs du fer pour la neuroprotection et comme agents anticancéreux .
Chimie industrielle
Les motifs quinoléine font partie intégrante de diverses applications en chimie industrielle en raison de leurs propriétés chimiques polyvalentes .
Procédés chimiques durables
Il y a une poussée pour que les chimistes de synthèse et les chimistes médicaux utilisent les dérivés de la quinoléine dans des procédés chimiques plus écologiques et plus durables .
Safety and Hazards
4-Chloro-6-hydroxyquinoline should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought . It is also recommended to keep the substance in a dry, cool, and well-ventilated place and to keep the container tightly closed .
Orientations Futures
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in industrial and synthetic organic chemistry . Therefore, it is expected that future research will focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Mécanisme D'action
Target of Action
4-Chloro-6-hydroxyquinoline, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities Quinoline derivatives have been known to target microbial viability and virulence machinery . In addition, some multi-substituted quinolines have been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
Quinoline derivatives are known to interact with their targets through different mechanisms of action . For instance, some quinoline derivatives have been found to bind to an allosteric site, triggering multimerisation .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit pyocyanin production, a virulence factor in Pseudomonas aeruginosa .
Pharmacokinetics
It is known that the presence of an electron-withdrawing group at the quinolone ring influences the redox properties affecting dna synthesis .
Result of Action
Quinoline derivatives have been known to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Analyse Biochimique
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNPFPJBKLAQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593726 | |
| Record name | 4-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148018-29-5 | |
| Record name | 4-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
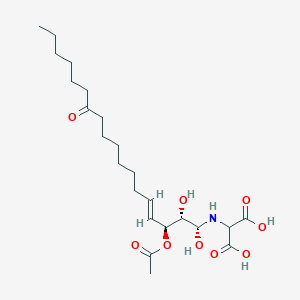
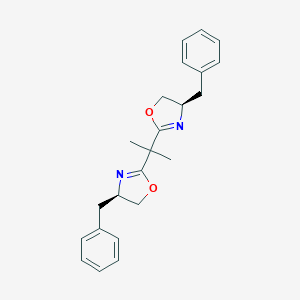
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)

